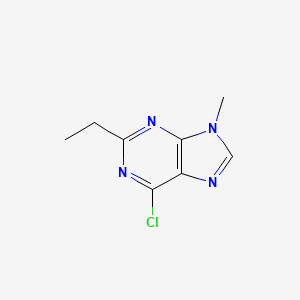

6-Chloro-2-ethyl-9-methylpurine

Description

Structural Significance of Purine (B94841) Scaffolds in Bioactive Molecules

The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life itself, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA. nih.gov This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. researchgate.net The versatility of the purine core allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. These activities include roles as enzyme inhibitors, receptor antagonists, and modulators of various cellular processes. tmu.edu.twresearchgate.net

Evolution of Substituted Purine Research in Chemical Biology

The study of substituted purines has progressed significantly from the initial isolation and characterization of naturally occurring purines. Early research focused on understanding their fundamental roles in genetics and metabolism. ontosight.ai Over the decades, synthetic chemists have developed a plethora of methods to modify the purine core, leading to the creation of extensive libraries of novel compounds. nih.govontosight.ai This has enabled detailed structure-activity relationship (SAR) studies, providing insights into how specific substitutions influence biological effects. imtm.cz The investigation of 2,6,9-trisubstituted purines, in particular, has been a fruitful area of research, yielding compounds with potential applications in various therapeutic areas. nih.gov

Research Objectives and Scope for Investigating 6-Chloro-2-ethyl-9-methylpurine

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. The scope is strictly focused on this specific molecule, covering its known synthesis and its role as a chemical intermediate. While direct and extensive research on the biological activity of this compound is not widely published, its significance lies in its utility as a precursor for the synthesis of other bioactive purine derivatives. This article will therefore detail its chemical properties and the synthetic routes to its formation, providing a foundational understanding of this particular substituted purine.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and reactivity in synthetic procedures. While extensive experimental data is not publicly available, computed properties from reliable databases provide valuable insights into its physicochemical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClN₄ | PubChem imtm.cz |

| Molecular Weight | 196.64 g/mol | PubChem imtm.cz |

| IUPAC Name | 6-chloro-2-ethyl-9-methyl-9H-purine | PubChem imtm.cz |

| Canonical SMILES | CCC1=NC2=C(N=CN2C)C(=N1)Cl | PubChem imtm.cz |

| InChI Key | PZOXUOUQKGNBRA-UHFFFAOYSA-N | PubChem imtm.cz |

| XLogP3-AA (LogP) | 1.8 | PubChem imtm.cz |

| Hydrogen Bond Donor Count | 0 | PubChem imtm.cz |

| Hydrogen Bond Acceptor Count | 4 | PubChem imtm.cz |

| Rotatable Bond Count | 1 | PubChem imtm.cz |

These computed values suggest that this compound is a relatively small, moderately lipophilic molecule. The absence of hydrogen bond donors and the presence of four acceptors will influence its solubility and interactions with other molecules.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature, highlighting its role as a key intermediate in the preparation of more complex purine derivatives.

A patented method outlines the preparation of this compound. While the patent provides a concise description, it references a similar procedure for a related compound, 6-chloro-2,9-dimethylpurine. The synthesis of this compound starts from 5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine. This starting material undergoes a cyclization reaction to form the purine ring system. The final product is then purified by chromatography to yield the desired this compound. The reported yield for this synthetic step is 65%.

This synthetic approach is a common strategy for constructing 2,6,9-trisubstituted purines, where a substituted pyrimidine serves as the foundational building block for the subsequent annulation of the imidazole ring.

Research Applications and Detailed Findings

The primary documented application of this compound is as a chemical intermediate in the synthesis of compounds with potential therapeutic value.

A key patent discloses the use of this compound in the preparation of a series of 6-(1-piperazinyl)-substituted purine derivatives. These final compounds were investigated for their hypoglycemic activity, suggesting their potential as treatments for type II diabetes. In this context, the chloro-substituent at the 6-position of this compound is a crucial reactive handle. This chlorine atom can be readily displaced by nucleophiles, such as the piperazine (B1678402) moiety, in a nucleophilic aromatic substitution reaction. This reaction is a fundamental and widely used transformation in purine chemistry, allowing for the introduction of diverse functionalities at the C6 position.

While the patent focuses on the biological activity of the final piperazinyl-purine products, it underscores the instrumental role of this compound as a key building block. There is a lack of publicly available research that has directly evaluated the biological profile of this compound itself. Its significance, therefore, is currently defined by its utility in the synthesis of more complex and biologically active molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-2-ethyl-9-methylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-3-5-11-7(9)6-8(12-5)13(2)4-10-6/h4H,3H2,1-2H3 |

InChI Key |

PZOXUOUQKGNBRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C(=N1)Cl)N=CN2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Ethyl 9 Methylpurine

Regioselective Synthesis Strategies for Purine (B94841) N-Alkylation

The synthesis of 6-Chloro-2-ethyl-9-methylpurine hinges on the controlled alkylation of the purine ring, a process often complicated by the presence of multiple reactive nitrogen atoms. Achieving regioselectivity, particularly at the N9 position, is a critical challenge in purine chemistry.

Nucleophilic Substitution Approaches for N9-Alkylation

Direct alkylation of purine derivatives, such as 6-chloropurine (B14466), typically involves nucleophilic substitution reactions. acs.org These reactions are often carried out by treating the purine with an alkyl halide in the presence of a base. acs.org However, this approach frequently leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer usually predominating. acs.org

To enhance the regioselectivity for N9-alkylation, various strategies have been developed. One common method involves the use of a base to generate the purine anion, which then reacts with an alkylating agent. The choice of base and solvent can significantly influence the N9/N7 isomer ratio. ub.edu For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown to favor the formation of N9-alkylated products. ub.edu Another approach is to utilize a phase transfer catalyst, which can facilitate the reaction between the purine salt and the alkylating agent in a biphasic system. google.com

Control of Isomer Formation in Purine Functionalization

The formation of isomeric products during purine alkylation is a persistent challenge. nih.gov The relative reactivity of the N7 and N9 positions is influenced by electronic and steric factors. The N9 position is generally more nucleophilic and sterically accessible, making it the preferred site for alkylation under thermodynamic control. acs.org Conversely, the N7 position can be favored under kinetic control, particularly with bulky alkylating agents. acs.orgnih.gov

Several techniques have been explored to control isomer formation. One method involves the introduction of a bulky substituent at the C6 position of the purine ring, which can sterically hinder the N7 position and thus favor N9-alkylation. nih.govacs.org Another strategy is the use of silyl (B83357) protection. N-trimethylsilylated purines can react with alkyl halides in the presence of a Lewis acid catalyst, such as SnCl4, to yield N7 or N9 isomers depending on the reaction conditions. acs.orgnih.gov Under kinetic control, this method can selectively produce the N7 isomer, while thermodynamic conditions favor the N9 isomer. acs.orgnih.gov Microwave-assisted synthesis has also emerged as a valuable tool, often leading to improved yields and higher regioselectivity in shorter reaction times. ub.edu

Functionalization Reactions at Purine Ring Positions (C2, C6, N9)

The functional groups at the C2, C6, and N9 positions of this compound serve as handles for further chemical modifications, enabling the synthesis of a diverse library of purine derivatives.

Strategic Modifications at C6 for Reactivity and Selectivity

The chlorine atom at the C6 position is a versatile functional group that readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioether groups. The reactivity of the C6 position makes 6-chloropurine derivatives valuable intermediates in the synthesis of various biologically active compounds. nih.gov For example, reaction with amines leads to the formation of N6-substituted adenines, a class of compounds known for their diverse biological activities. nih.gov

The nature of the substituent at C6 can also influence the reactivity and selectivity of subsequent reactions at other positions of the purine ring. For instance, the introduction of a bulky group at C6 can enhance the regioselectivity of N9-alkylation by sterically blocking the N7 position. nih.gov

Introduction of Alkyl Groups at N9 and C2

The N9-methyl group and the C2-ethyl group of this compound are typically introduced during the synthesis of the purine core. The N9-alkylation is a key step, and as discussed previously, various methods are employed to ensure the desired regioselectivity. acs.orgub.edu The introduction of the ethyl group at the C2 position can be achieved through various synthetic routes, often starting from a precursor that already contains the desired substituent or by modifying a pre-existing purine ring.

Advanced Synthetic Protocols in Purine Chemistry

The field of purine chemistry is continually evolving, with the development of new and more efficient synthetic methods. Recent advances include the use of transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions of the purine ring. These methods offer greater flexibility and control compared to traditional nucleophilic substitution reactions.

Furthermore, enzymatic and chemoenzymatic approaches are gaining traction for the synthesis of purine derivatives. These methods can offer high regio- and stereoselectivity, often under mild reaction conditions. As our understanding of the biosynthesis and metabolism of purines deepens, these advanced synthetic protocols will undoubtedly play an increasingly important role in the development of novel purine-based therapeutics. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The formation of carbon-carbon bonds at the C6 position of the purine ring is a critical step in the synthesis of many biologically active molecules. Transition-metal catalysis provides a powerful tool for achieving this transformation with high efficiency and selectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions are frequently employed to introduce carbon-linked substituents onto the purine core. For instance, 6-chloropurine nucleosides can react with organometallic reagents like trimethylaluminum (B3029685) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to yield the corresponding 6-methylpurine (B14201) derivatives. nih.gov This type of reaction effectively replaces the chlorine atom with a methyl group, demonstrating a classic C-C bond formation.

More recently, dual catalytic systems involving photoredox and nickel catalysis have emerged as a robust strategy for the functionalization of purine nucleosides. nih.gov This method allows for the direct sp²–sp³ cross-electrophile coupling of a chloropurine with a wide array of readily available primary and secondary alkyl bromides. nih.gov A key advantage of this approach is its ability to efficiently functionalize unprotected nucleosides, streamlining the synthetic process by allowing for diversification at a late stage. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ | 6-chloropurine nucleoside, Trimethylaluminum | 6-methyl-purine nucleoside | nih.gov |

| Photoredox/Nickel Dual Catalysis | 6-chloropurine nucleoside, Alkyl bromides | C6-alkylated purine nucleoside | nih.gov |

Application of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become an increasingly important technique in organic chemistry for accelerating reaction rates and improving yields. rsc.orgclockss.org The application of microwave irradiation to the synthesis of purine derivatives and related heterocycles can dramatically reduce reaction times from hours to minutes. clockss.orgnih.gov

In the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a related heterocyclic system, switching from conventional heating to microwave irradiation at a controlled temperature and power resulted in a significant increase in product yield, in some cases achieving quantitative amounts in just 30 minutes. clockss.org Similarly, for the creation of 1,2,4-triazolo[4,3-a] nih.govrsc.orgnaphthyridines, another class of purine-related compounds, microwave irradiation provided a simple and efficient method, leading to good yields and high purity products. epa.gov This technology is particularly advantageous in the construction of diverse chemical libraries for drug discovery, where speed and efficiency are paramount. nih.gov The rapid and controlled heating provided by microwaves often leads to cleaner reactions with fewer side products compared to traditional heating methods. nih.gov

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Formamidine Synthesis | N/A | 10 min | High (71–89%) | nih.gov |

| Thiazolopyrimidine Synthesis | Long reaction time | 30 min | Significant (up to 89%) | clockss.org |

| Naphthyridine Derivative Synthesis | N/A | Short reaction time | Good yields | epa.gov |

Synthesis of Derivatives and Analogues for Structure-Activity Exploration

The this compound core serves as a key intermediate in the synthesis of a wide range of derivatives and analogues for structure-activity relationship (SAR) studies. These studies are fundamental to understanding how chemical structure influences biological activity.

Design and Synthesis of Purine Nucleoside Analogues

Purine nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov The synthesis of these molecules involves attaching a modified sugar moiety to the purine base, a process often achieved through Vorbrüggen glycosylation. nih.gov In a typical procedure, a silylated purine base is condensed with a protected sugar derivative. For example, the condensation of 2-amino-6-chloropurine (B14584) with a protected 2'-C-methylribose derivative can be carried out in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) at elevated temperatures to produce the desired β-anomer nucleoside in high yield. nih.gov

A common challenge in purine chemistry is controlling the site of alkylation or glycosylation, as reactions can often yield a mixture of N-7 and N-9 isomers. mdpi.com In some cases, heating the reaction mixture can facilitate the conversion of the undesired N-7 isomer into the thermodynamically more stable N-9 product. mdpi.com The ability to selectively synthesize specific isomers is crucial, as biological activity is often highly dependent on the precise three-dimensional structure of the nucleoside analogue.

Preparation of Bioactive Metabolite Precursors

6-Chloropurine derivatives are often used as precursors to create prodrugs—compounds that are inactive until they are metabolized into their active form within the body. nih.gov This approach can improve bioavailability and target selectivity.

For instance, 6-chloropurine nucleosides can be converted into other derivatives through nucleophilic substitution at the C6 position. The resulting compounds can be designed as potential inhibitors of enzymes like adenosine (B11128) deaminase or as substrates for viral enzymes. nih.gov In the context of anti-HCV research, novel purine-modified 2′-C-methyl nucleoside analogues have been synthesized from 6-chloro precursors to explore their antiviral activity. nih.gov Similarly, 6-methylpurine nucleosides, which can be synthesized from 6-chloro precursors, have been developed as potential prodrugs for cancer gene therapy, designed to be activated by specific enzymes like E. coli purine nucleoside phosphorylase. nih.gov

Elucidation of Molecular Interactions and Biological Activity of 6 Chloro 2 Ethyl 9 Methylpurine

Structure-Activity Relationship (SAR) Studies of Purine (B94841) Derivatives

The biological activity of purine derivatives is intricately linked to the nature and position of substituents on the purine core. The introduction of various functional groups at the C2, C6, and N9 positions can significantly modulate their interaction with biological targets, leading to enhanced potency and selectivity. imtm.cz

The 6-chloro substituent is a key feature in many biologically active purine analogues. It is considered an important group for the anti-SARS-CoV activity of certain nucleoside analogues. nih.gov The electrophilic nature of the 6-chloropurine (B14466) moiety suggests a potential for forming covalent bonds with target enzymes, which could lead to irreversible inhibition. nih.gov Furthermore, the 6-chloro group serves as a versatile synthetic handle, allowing for the introduction of a wide range of other substituents to explore structure-activity relationships further. nih.gov For instance, replacement of the chloro group with other functionalities can drastically alter the biological activity. nih.gov In some instances, the presence of a chlorine atom at the C6 position of a purine ring is considered crucial for antiviral activity. nih.gov

The C2 position of the purine ring is another critical site for modification. The introduction of an ethyl group, as in 6-Chloro-2-ethyl-9-methylpurine, can influence the compound's interaction with target proteins. While specific data on the 2-ethyl group in this exact configuration is limited, studies on related purine derivatives show that substitution at C2 can have a pronounced effect on potency, for instance, as inhibitors of cyclin-dependent kinases (CDKs). nih.gov The size and lipophilicity of the C2 substituent can impact binding affinity and selectivity for different biological targets.

The N9 position is frequently substituted in the design of purine-based therapeutic agents. The methyl group at the N9 position of this compound is expected to influence its pharmacokinetic and pharmacodynamic properties. N9-alkylation is a common strategy to prevent the formation of the corresponding ribonucleoside by purine nucleoside phosphorylase, potentially increasing the compound's metabolic stability. nih.gov Studies on 9-alkylpurine derivatives have shown that the nature of the N9-substituent can significantly affect their affinity for adenosine (B11128) receptors. nih.gov For example, a series of 9-ethylpurine derivatives displayed varied pharmacological profiles at different adenosine receptor subtypes. nih.gov

The combination of substituents in 2,6,9-trisubstituted purines has been explored for the development of potent and selective kinase inhibitors, which are implicated in carcinogenesis. imtm.cz The interplay between the electronic and steric properties of the substituents at these three positions is crucial for achieving high binding affinity and selectivity for specific kinases. imtm.cz

| Position | Substituent | General Effect on Biological Activity | Specific Examples/Notes |

|---|---|---|---|

| C6 | Chloro | Enhances antiviral activity; potential for covalent modification of targets; serves as a synthetic precursor. nih.govnih.gov | Considered important for anti-SARS-CoV activity in some nucleoside analogues. nih.gov |

| C2 | Ethyl | Influences potency and selectivity, particularly for kinase inhibition. nih.gov | Specific effects in combination with 6-chloro and 9-methyl are not well-documented. |

| N9 | Methyl | Can increase metabolic stability; modulates receptor affinity. nih.govnih.gov | 9-ethylpurine derivatives show varied affinity for adenosine receptor subtypes. nih.gov |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological macromolecules. While the methyl group at the N9 position of this compound does not have a stereocenter, the ethyl group at the C2 position introduces a degree of conformational flexibility that could influence binding to a target protein.

Although specific studies on the stereochemical influence of the 2-ethyl group in this particular compound are not available, the general principles of molecular recognition suggest that the spatial orientation of this alkyl group could play a role in fitting into a hydrophobic pocket within a receptor or enzyme active site. For other classes of compounds, such as retinoids, the addition of an ethyl group at a specific position has been shown to confer selectivity for certain receptor subtypes. nih.gov This highlights the potential importance of the spatial arrangement of even small alkyl groups in determining biological activity.

Identification of Molecular Targets and Mechanistic Pathways

The biological effects of a compound are mediated through its interaction with specific molecular targets, leading to the modulation of cellular pathways. For this compound, its potential targets and mechanisms of action can be inferred from studies on related purine derivatives.

Purine analogues are well-known inhibitors of various enzymes. 6-chloropurine itself has been shown to be a substrate and inhibitor of purine-oxidizing enzymes. nih.govnih.gov This suggests that this compound might also interact with enzymes involved in purine metabolism.

Furthermore, substituted purines have been identified as a novel class of catalytic inhibitors of topoisomerase II, an essential enzyme for cell proliferation. nih.gov These inhibitors are thought to target the DNA-bound conformation of the enzyme and inhibit its ATPase activity. nih.gov The substitution at the C6 position is considered sufficient for topoisomerase II inhibition, while modifications at the C2 position can affect the potency. nih.gov This raises the possibility that this compound could act as a topoisomerase II inhibitor.

In the context of kinase inhibition, numerous purine analogues have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs). nih.govnih.gov The purine scaffold mimics the adenine (B156593) moiety of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors. nih.gov A series of 9-methyl-9H-purine derivatives were recently identified as potent mTOR inhibitors, a key regulator of cell growth and proliferation. nih.gov

| Enzyme/Target | Potential Mechanism of Inhibition by Purine Analogs | Relevance to this compound |

|---|---|---|

| Purine-oxidizing enzymes | Substrate or inhibitor. nih.govnih.gov | The 6-chloro substituent suggests potential interaction. |

| Topoisomerase II | Catalytic inhibition, inhibition of ATPase activity. nih.gov | The 6-chloro and 2-ethyl substitutions fit the profile of this class of inhibitors. nih.gov |

| Protein Kinases (e.g., CDKs, mTOR) | Competitive inhibition with ATP. nih.govnih.govnih.gov | The 2,6,9-trisubstituted purine scaffold is a known kinase inhibitor template. imtm.cz |

Purine derivatives are also known to interact with various cell surface receptors, particularly adenosine receptors. A study on a series of 6,9-disubstituted purines demonstrated their ability to bind to the benzodiazepine (B76468) receptor in rat brain tissue. researchgate.net Although the specific compound this compound was not tested, this study indicates that purines with substitutions at the C6 and N9 positions can have affinity for this receptor. researchgate.net

Furthermore, 9-alkylpurines have been extensively studied as adenosine receptor ligands. nih.gov These studies have shown that the substituents at the C2, C6, and C8 positions, in combination with the N9-alkyl group, determine the affinity and selectivity for the A1, A2A, A2B, and A3 adenosine receptor subtypes. nih.gov For instance, certain 9-ethylpurine derivatives have shown high affinity for the A2A and A2B subtypes. nih.gov This suggests that this compound could potentially act as a modulator of adenosine receptors.

A well-established mechanism of action for many purine analogues is their interference with nucleic acid synthesis. 6-chloropurine has been shown to inhibit the de novo synthesis of purine nucleotides. capes.gov.br Specifically, it causes a marked inhibition of the utilization of glycine (B1666218) for the formation of nucleic acid guanine (B1146940). capes.gov.br This disruption of the purine biosynthesis pathway can lead to cytotoxic effects, which is the basis for the use of some purine analogues as anticancer agents. It is plausible that this compound could exert similar effects on nucleic acid synthesis.

Evaluation in In Vitro Cellular and Preclinical Research Models

Assessment of Antiproliferative and Cell Growth Modulatory Effects

No published studies were found that assessed the antiproliferative and cell growth modulatory effects of this compound on any cancer cell lines or other cellular models.

Investigation of Apoptotic and Cell Cycle Regulatory Pathways

There is no available research detailing investigations into whether this compound can induce apoptosis or affect cell cycle regulation.

Studies on Antiviral Efficacy in Viral Replication Models

No studies have been published regarding the antiviral efficacy of this compound against any known viruses.

Transcriptomic and Proteomic Analysis of Cellular Responses

No transcriptomic or proteomic studies have been conducted and published to analyze the cellular responses to treatment with this compound.

Computational Chemistry and Theoretical Modeling of 6 Chloro 2 Ethyl 9 Methylpurine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for investigating the intrinsic properties of molecules at the electronic level. These methods provide insights into molecular geometry, conformational preferences, and electronic characteristics that govern reactivity and intermolecular interactions.

The conformational landscape of 6-Chloro-2-ethyl-9-methylpurine is primarily defined by the orientation of the ethyl group at the C2 position and the methyl group at the N9 position. While the purine (B94841) core is largely planar, the rotation around the C-C bond of the ethyl group can lead to different conformers. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the relative energies of these conformers and identify the most stable geometry. For instance, studies on substituted pyrimidines have shown that DFT can accurately predict the preferred conformations of alkyl substituents on a heterocyclic ring.

The electronic structure of this compound dictates its reactivity and potential for intermolecular interactions. Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For purine derivatives, these frontier orbitals are crucial in understanding their role in biological systems. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Purine Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,6-dithiopurine | -6.21 | -1.57 | 4.64 |

| Theophylline | -6.89 | -1.99 | 4.90 |

| Adenine (B156593) | -6.34 | -1.24 | 5.10 |

| Guanine (B1146940) | -5.87 | -0.73 | 5.14 |

This table presents data for related purine derivatives to illustrate the typical range of values obtained from DFT calculations. researchgate.net The specific values for this compound would require dedicated calculations.

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. A key reaction of interest for 6-chloropurines is nucleophilic substitution at the C6 position, which is a common strategy for synthesizing a variety of purine derivatives. google.com DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies.

For example, the reaction of this compound with an amine would likely proceed through a Meisenheimer-like intermediate. Computational studies can elucidate the energetics of this process and compare it to alternative mechanisms. Studies on the enzymatic dimerization of chlorophenols have demonstrated how DFT can be used to explore different reaction pathways, including radical-radical and radical-molecule couplings. nih.gov A similar approach could be applied to understand potential metabolic or synthetic reactions of this compound. Furthermore, computational studies on the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have shown the utility of DFT in determining whether a reaction proceeds through a mononuclear or binuclear pathway and in calculating the associated activation energies. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, it is essential to study its interactions with biological macromolecules such as proteins and nucleic acids. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. researchgate.net This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding affinity. The results of a docking study can provide a plausible binding mode and an estimate of the binding energy. For this compound, potential targets could include protein kinases, which are often targeted by purine-based inhibitors.

Once a binding pose is predicted by docking, MD simulations can be used to refine the structure of the ligand-protein complex and to obtain a more accurate estimate of the binding affinity. MD simulations model the movement of atoms over time, providing insights into the dynamic nature of the ligand-protein interactions. Free energy calculation methods, such as the Bennett acceptance ratio (BAR) method, can be applied to the MD trajectories to calculate the relative binding affinities of a series of ligands. nih.gov

Hotspot identification involves analyzing the ligand-protein complex to determine the key amino acid residues that contribute most significantly to the binding affinity. These "hotspots" are typically residues that form strong hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. For this compound, the nitrogen atoms of the purine ring could act as hydrogen bond acceptors, while the ethyl group could engage in hydrophobic interactions. The chlorine atom could also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

Table 2: Representative Docking Scores and Key Interactions of Purine Analogs with a Protein Kinase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Purine Analog A | -8.5 | Leu83, Val91, Ala144 (hydrophobic); Lys33 (H-bond) |

| Purine Analog B | -9.2 | Leu83, Phe80 (hydrophobic); Glu81, Asp145 (H-bond) |

| Purine Analog C | -7.9 | Val91, Ile10 (hydrophobic); Gln131 (H-bond) |

This table provides hypothetical data to illustrate the output of a molecular docking study. The specific interactions and scores for this compound would depend on the target protein.

The binding of a ligand to a protein can induce conformational changes in the protein, which can be critical for its biological function. nih.gov These changes can range from small local adjustments in the binding site to large-scale domain movements. MD simulations are particularly well-suited for studying these dynamic events.

For example, the binding of a purine derivative to the active site of an enzyme could cause a loop to close over the binding site, creating a more compact and catalytically competent conformation. nih.gov A study on the guanine sensing riboswitch using MD simulations revealed that the binding of guanine induces a specific conformational change in the RNA, which is not observed with the non-cognate ligand adenine. nih.gov This highlights the ability of MD simulations to capture the subtle, ligand-specific conformational changes that are essential for molecular recognition. Similarly, MD simulations of this compound bound to a target protein could reveal how its specific chemical features influence the protein's dynamics and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that can predict the activity of new, untested compounds.

For a series of purine derivatives including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The molecular descriptors used in the model could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

A 2D-QSAR study on purine derivatives as inhibitors of c-Src tyrosine kinase found that descriptors such as the SsCH3E-index (a measure of the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) were important for predicting activity. tandfonline.com Another study on 2,6,9-trisubstituted purine derivatives as anticancer agents developed 3D-QSAR models which indicated that steric properties were more influential than electronic properties in determining cytotoxicity. mdpi.comnih.gov These studies demonstrate the power of QSAR to identify the key structural features that govern the biological activity of purine derivatives and to guide the design of more potent compounds.

Table 3: Common Descriptors Used in QSAR Models for Purine Derivatives

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molar Refractivity, van der Waals volume |

This table lists common descriptor types that would be relevant for building a QSAR model for a series of purine derivatives.

Predictive Models for Biological Activity

Predictive modeling for the biological activity of a compound like this compound would typically involve the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For purine derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their interactions with biological targets. nih.gov For instance, in studies on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have demonstrated that steric and electronic properties are key determinants of cytotoxic activity. nih.gov These models generate contour maps that visualize the regions where bulky groups or specific electronic features on the ligand would enhance or diminish its activity, providing a guide for designing more potent analogs. nih.gov

Molecular docking simulations represent another powerful predictive tool. This method models the interaction between a ligand, such as this compound, and the binding site of a target protein. By calculating the binding affinity and analyzing the binding mode, researchers can predict whether the compound is likely to be an inhibitor or activator of the protein. For example, docking studies on other purine derivatives have identified key hydrogen bond interactions with residues like Asp86, Glu81, and Leu83 in cyclin-dependent kinase 2 (CDK2), which are crucial for inhibitory activity. nih.gov While the specific biological targets of this compound are not defined, this approach could be used to screen it against various known protein targets for purine analogs.

The following table illustrates a hypothetical predictive model for a class of purine derivatives, showcasing the type of data that would be generated.

| Compound | Actual Activity (IC50, µM) | Predicted Activity (pIC50) |

| Analog 1 | 5.2 | 5.3 |

| Analog 2 | 2.1 | 2.5 |

| Analog 3 | 10.8 | 9.9 |

| This compound | N/A | (Predicted) |

Descriptor-Based Activity Correlation

Descriptor-based activity correlation involves identifying and calculating various molecular descriptors for this compound and correlating them with its potential biological activities. These descriptors can be categorized into several groups, including electronic, steric, hydrophobic, and topological.

The PubChem database provides several computed descriptors for this compound that could be used in such correlation studies.

| Descriptor Type | Descriptor Name | Computed Value | Potential Significance |

| Physicochemical | Molecular Weight | 196.64 g/mol | Influences absorption and distribution. |

| Lipophilicity | XLogP3-AA | 1.8 | Affects membrane permeability. |

| Topological | Polar Surface Area | 43.6 Ų | Relates to transport properties. |

| Electronic | Formal Charge | 0 | Indicates overall neutrality. |

| Steric | Rotatable Bond Count | 1 | Reflects molecular flexibility. |

Data sourced from PubChem CID 15016806. nih.gov

By comparing these and other calculated descriptors with the known activities of a library of related purine analogs, a predictive QSAR model could be constructed. This would allow for an estimation of the biological activity of this compound and guide the synthesis of novel derivatives with potentially enhanced or more specific activities.

Advanced Analytical Methodologies for Research Characterization of 6 Chloro 2 Ethyl 9 Methylpurine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the molecular-level investigation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups present in 6-Chloro-2-ethyl-9-methylpurine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group attached to the purine (B94841) nitrogen, and the lone proton on the purine ring. The ethyl group should appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The N-methyl group and the C8-H proton would each appear as singlets.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For instance, the carbon atoms of the purine ring would resonate at a lower field (higher ppm) compared to the aliphatic carbons of the ethyl and methyl substituents. Data from related purine structures, such as 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, can help in predicting the approximate chemical shifts. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift increments.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₂CH₃ | ~1.3 | Triplet (t) |

| C2-CH₂ CH₃ | ~2.8 | Quartet (q) |

| N9-CH₃ | ~3.8 | Singlet (s) |

¹³C NMR (Carbon-13)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₂CH₃ | ~12 |

| C2-CH₂ CH₃ | ~29 |

| N9-CH₃ | ~32 |

| C 5 | ~131 |

| C 8 | ~145 |

| C 4 | ~151 |

| C 6 | ~153 |

| C 2 | ~160 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₉ClN₄, with a calculated molecular weight of approximately 196.64 g/mol . nih.gov

In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ at m/z ≈ 196 and [M+2]⁺ at m/z ≈ 198, with a characteristic intensity ratio of 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement (e.g., 196.0515740 Da), which can be used to confirm the elemental composition. nih.gov Analysis of the fragmentation patterns can further corroborate the proposed structure. Common fragmentation pathways might include the loss of the ethyl group ([M-29]⁺), the chlorine atom ([M-35]⁺), or the N-methyl group ([M-15]⁺).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 196 | Molecular ion with ³⁵Cl isotope |

| [M+2]⁺ | 198 | Molecular ion with ³⁷Cl isotope |

| [M-C₂H₅]⁺ | 167 | Loss of the ethyl group |

| [M-Cl]⁺ | 161 | Loss of the chlorine atom |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its constituent groups. These include C-H stretching vibrations for the alkyl groups (ethyl and methyl) typically found in the 2850-3000 cm⁻¹ region. The aromatic C-H stretch of the purine ring would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the purine ring system are expected in the 1400-1650 cm⁻¹ region. A key feature would be the C-Cl stretching vibration, which typically appears in the 550-850 cm⁻¹ range. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The purine ring system of this compound is an aromatic chromophore that absorbs UV light. msu.edu The spectrum is expected to show strong absorption bands corresponding to π→π* transitions. The position of the maximum absorbance (λ_max) can be influenced by the substituents on the purine ring. masterorganicchemistry.com

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Purine Ring) |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| ~1610, 1570, 1480 | C=C and C=N Stretch | Purine Ring System |

UV-Vis Spectroscopy

| Transition | Predicted λ_max (nm) | Chromophore |

|---|

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. They are also the primary means of quantifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of a sample is determined by injecting a solution into the HPLC system and obtaining a chromatogram. The area of the peak corresponding to this compound, relative to the total area of all peaks, gives a quantitative measure of its purity. The method can be validated according to ICH guidelines for parameters like linearity, accuracy, and precision. researchgate.netpensoft.net

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at the λ_max of the compound (e.g., ~265 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is best suited for compounds that are volatile and thermally stable. While purines can have limited volatility, GC-MS analysis may be possible, potentially after chemical derivatization to create a more volatile analogue.

In this technique, the sample is vaporized and separated as it passes through a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. This allows for both the separation of impurities and their identification based on their unique mass fragmentation patterns. GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile organic compounds. jmchemsci.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions present in the solid state.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal for unambiguous structural confirmation. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Hypothetical Crystallographic Data:

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2,6,9-trisubstituted purines allows for a hypothetical representation of the type of data that would be obtained. researchgate.netnih.gov For instance, the crystal structure of a similar compound, 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, was determined to be in a monoclinic crystal system. researchgate.net

A hypothetical data table for this compound, were it to be crystallized and analyzed, might resemble the following:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~8.1 |

| b (Å) | ~9.6 |

| c (Å) | ~14.8 |

| β (°) | ~93.0 |

| Volume (ų) | ~1160 |

| Z | 4 |

These parameters define the size and shape of the unit cell, the smallest repeating unit within the crystal. The analysis would also reveal key intramolecular details, such as the planarity of the purine ring system and the torsion angles of the ethyl and methyl substituents. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net In the absence of experimental data for this compound, the crystallographic analysis of analogous compounds serves as a crucial reference for understanding its likely solid-state behavior. researchgate.netresearchgate.net

Emerging Research Directions and Applications As a Chemical Probe

Rational Design and Synthesis of Next-Generation Purine (B94841) Analogues

The development of new purine analogues is a dynamic area of medicinal chemistry, driven by the need for more effective and selective therapeutic agents, particularly in oncology. nih.govnih.gov The synthesis of next-generation purine analogues often involves multi-step processes starting from precursor molecules like 4,6-dichloro-5-nitropyrimidine. nih.gov Researchers employ strategies such as scaffold hopping and hybridization to create novel chemical entities. rsc.org

Key synthetic strategies include:

Substitution at C6: The chlorine atom at the C6 position of 6-Chloro-2-ethyl-9-methylpurine is a reactive site, allowing for nucleophilic aromatic substitution. This enables the introduction of various functional groups, such as piperazine (B1678402) moieties, to create libraries of new compounds with diverse pharmacological properties. nih.govnih.gov

Modification at N9: The N9 position can be substituted with different groups, such as cyclopentyl or substituted benzyl (B1604629) groups, to influence the molecule's interaction with biological targets. nih.govnih.gov

Annulation: Creating fused-ring systems, such as pyridine-annulated purines, is another approach to generate structural diversity and explore new chemical space. rsc.org These modifications aim to enhance the binding affinity and selectivity of the compounds for their intended biological targets.

Hybrid Molecules: Incorporating other bioactive scaffolds like chalcones, thiazoles, and xanthines into the purine structure has led to hybrid molecules with expanded therapeutic potential. rsc.org

The synthesis of these novel purine derivatives is a meticulous process. For instance, the creation of 6,8,9-trisubstituted purine analogs involves a multi-step synthesis that can start from 4,6-dichloro-5-nitropyrimidine, proceeding through various intermediates to yield the final complex molecules. nih.gov Similarly, the synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and its analogues involves sophisticated methods like anion glycosylation and treatment with reagents like diethylaminosulfur trifluoride (DAST). openaccesspub.org

Elucidation of Novel Biological Pathways Modulated by Purine Derivatives

Purine derivatives are known to interact with a wide array of biological targets, thereby modulating various cellular pathways. Their structural similarity to endogenous purines allows them to function as agonists or antagonists of purinergic receptors or as inhibitors of enzymes involved in purine metabolism and signaling.

Emerging research has identified several key pathways influenced by novel purine derivatives:

Cancer Pathways: Many purine-based compounds are investigated for their anticancer properties. nih.govnih.gov They can induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression, such as c-Src tyrosine kinase and Hsp90. dntb.gov.uanih.gov The discovery of purine derivatives with potent inhibitory activity against c-Src kinase, with IC₅₀ values as low as 0.02 μM, highlights their potential as targeted cancer therapeutics. nih.gov

Neuroprotective Pathways: A novel trisubstituted purine derivative, BRT_002, has been shown to mitigate brain injury related to hypoxia-ischemia. nih.gov This compound was found to upregulate proteins such as Agrin, Zyxin, and Synaptotagmin-5 (Syt5). nih.gov Further investigation revealed that this derivative also enhances mitochondrial respiration. nih.gov These findings suggest that purine analogues can modulate pathways involved in neuronal survival, repair, and energy metabolism.

DNA Intercalation: Some purine-related structures, like 9-Amino-6-chloro-2-methoxyacridine, can act as intercalating agents, inserting themselves between DNA bases. nih.gov This action can disrupt DNA replication and transcription, a mechanism often exploited in cancer chemotherapy.

Application of this compound as a Research Tool

While specific documented applications of this compound as a research tool are not extensively detailed in the literature, its structure lends itself to several potential uses in chemical biology and drug discovery. As a substituted purine, it can be utilized as:

A Chemical Probe: To investigate the structure and function of purine-binding proteins, such as enzymes and receptors. By studying its interactions, researchers can gain insights into the binding requirements of these proteins.

A Starting Scaffold: For the synthesis of more complex molecules in drug discovery programs. Its reactive chlorine atom makes it an ideal starting point for creating libraries of compounds for high-throughput screening. rsc.org

A Reference Compound: In structure-activity relationship (SAR) studies to understand how different substituents on the purine ring affect biological activity. An electric moment study, for example, compared 6-chloro-9-ethylpurine with related compounds to probe the basis of their antimetabolite activity. rsc.org

The use of related purine derivatives as fluorescent dyes or as agents to study DNA further underscores the potential of this class of compounds as versatile research tools. nih.gov

Comparative Pharmacological and Mechanistic Studies with Related Purine Scaffolds

Comparative studies are crucial for understanding the structure-activity relationships of purine derivatives and for selecting the most promising candidates for further development. These studies often involve comparing the efficacy of new analogues against established drugs or other investigational compounds.

Recent research has provided valuable comparative data:

Anticancer Activity: A review of purine hybrids highlighted that piperazine-containing derivatives show potent activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. rsc.org In contrast, trisubstituted triazole analogs demonstrated selective cytotoxicity against lung (A549), neuroblastoma (IMR-32), and other cancer cell lines. rsc.org

Superior Potency: In a study of new 6,9-disubstituted purine analogues, compounds 12 and 22 showed excellent cytotoxic activity against Huh7 cells, with IC50 values of 0.08-0.13 μM, which was comparable to the established anticancer drug camptothecin (B557342) and better than cladribine (B1669150) and 5-fluorouracil. nih.gov

Selective Cytotoxicity: Pyridine-annulated purine analogues were found to have significant anticancer activities in kidney cancer cells while showing relatively low cytotoxicity to normal cells. rsc.org Their activity surpassed that of the conventional chemotherapy drugs etoposide (B1684455) and doxorubicin. rsc.org

These comparative analyses, which assess factors like IC50 values and selectivity, are essential for medicinal chemists to refine the design of purine scaffolds to optimize their anticancer efficacy. rsc.org

Table of Cytotoxic Activity of Selected Purine Analogues

| Compound/Class | Cancer Cell Line | IC50 (μM) | Reference |

| Piperazine-containing purines | Huh7, HCT116, MCF7 | Potent activity | rsc.org |

| Trisubstituted triazole analogs | A549, IMR-32, HCT-15, THP-1 | Selective cytotoxicity | rsc.org |

| Bis-purine derivatives | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum potential | rsc.org |

| 6,9-disubstituted purine analog (12) | Huh7 | 0.08 | nih.gov |

| 6,9-disubstituted purine analog (22) | Huh7 | 0.13 | nih.gov |

| Pyridine-annulated adenine (B156593) (22) | Kidney Cancer Cells | Significant activity | rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-ethyl-9-methylpurine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of purine derivatives often employs nucleophilic substitution or cross-coupling reactions. For example, a general procedure involves reacting 6-chloropurine precursors with alkylating agents (e.g., ethyl or methyl halides) under controlled conditions (e.g., DCE/HFIP solvent systems, Ru-based catalysts). Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading to minimize side reactions .

- Data Reference : A typical protocol from achieved 74% yield using Ru(dtbbpy)₃₂ in DCE/HFIP (2:1) with rigorous purification via flash chromatography.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign signals using 2D NMR (e.g., HMBC for long-range coupling) to resolve substituent positions .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., SHELX programs for refinement) .

- Computational methods : Perform DFT calculations to map tautomeric equilibria or electronic distributions, as demonstrated for analogous 2-amino-6-chloropurine .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodological Answer :

- HPLC-MS : Quantify impurities and monitor degradation products.

- TGA/DSC : Evaluate thermal stability under storage conditions.

- Guidelines : Follow protocols in for handling hygroscopic or light-sensitive compounds (e.g., inert atmosphere storage, desiccants).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Systematic Review : Cross-reference assay conditions (e.g., cell lines, incubation times) and compound purity across studies .

- Dose-Response Analysis : Replicate experiments with standardized protocols (e.g., IC₅₀ determination using triplicate measurements) .

- Case Study : highlights how tautomerism in 2-amino-6-chloropurine affects enzymatic activity, suggesting similar analyses for substituent effects.

Q. What strategies are effective for elucidating the mechanistic role of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy or isotopic labeling to track substrate binding/transition states.

- Molecular Docking : Model interactions with target enzymes (e.g., purine nucleoside phosphorylase) using software like AutoDock.

- Structural Biology : Co-crystallize the compound with enzymes and solve structures via X-ray diffraction (SHELXL refinement) .

Q. How can researchers design experiments to evaluate the environmental or metabolic stability of this compound?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites .

- Ecotoxicity Assays : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess environmental impact.

- Data Interpretation : Apply statistical models (e.g., ANOVA) to differentiate degradation pathways .

Data Contradiction and Reproducibility

Q. What steps should be taken if spectral data (e.g., NMR, IR) for this compound conflict with literature values?

- Methodological Answer :

- Re-analysis : Confirm solvent effects, calibration standards, and instrument parameters (e.g., 400 MHz vs. 600 MHz NMR).

- Collaborative Verification : Share samples with independent labs for cross-validation, as emphasized in ’s reproducibility guidelines.

- Tautomer Consideration : Investigate pH-dependent tautomeric shifts, as seen in ’s vibrational spectroscopy study.

Q. How can researchers address discrepancies in catalytic efficiency when using this compound in synthetic pathways?

- Methodological Answer :

- Control Experiments : Test for trace metal contamination or solvent degradation using ICP-MS.

- Kinetic Profiling : Compare turnover numbers (TON) under varying temperatures/pressures.

- Case Study : ’s Ru-catalyzed protocol achieved high efficiency by optimizing solvent ratios; similar principles apply .

Tables of Key Data

Guidelines for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.